molecular formula C29H47ClO B585414 6-Chlorostigmasterol CAS No. 150871-01-5

6-Chlorostigmasterol

Cat. No.: B585414
CAS No.: 150871-01-5
M. Wt: 447.144
InChI Key: KBQQRDAPOJXJGW-DABWHPJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorostigmasterol is a chlorinated derivative of stigmasterol, a phytosterol widely studied for its biological and chemical properties. While stigmasterol (C₂₉H₄₈O, molecular weight 412.6908) is a natural compound found in plants such as soybeans and legumes, 6-Chlorostigmasterol incorporates a chlorine atom at the 6th position of the sterol backbone . The IUPAC name for stigmasterol is (3β,22E)-stigmasta-5,22-dien-3-ol, and its chlorinated derivative retains the core tetracyclic structure with the addition of chlorine .

Properties

CAS No.

150871-01-5

Molecular Formula

C29H47ClO

Molecular Weight

447.144

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-6-chloro-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H47ClO/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(30)26-16-21(31)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,18-25,31H,7,10-17H2,1-6H3/b9-8+/t19-,20-,21+,22+,23-,24+,25+,28-,29-/m1/s1

InChI Key

KBQQRDAPOJXJGW-DABWHPJZSA-N

SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)Cl)C)C(C)C

Synonyms

6-chlorostigmasterol

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : While stigmasterol exhibits anti-inflammatory and anticancer properties, chlorinated derivatives like 6-Chlorostigmasterol may show altered bioactivity due to increased electrophilicity. For example, halogenated sterols often demonstrate enhanced antimicrobial or cytotoxic effects compared to their parent compounds.
  • Comparison with β-Sitosterol : Unlike 6-Chlorostigmasterol, β-sitosterol lacks a double bond at C22 and is saturated at C5, contributing to its distinct cholesterol-lowering effects.
  • Ergosterol : Ergosterol, a fungal sterol, features a conjugated diene system (C5–C7 and C8–C9), making it structurally distinct from both stigmasterol and its chlorinated derivative.

Research Findings

  • Synthetic Accessibility : Chlorination of stigmasterol typically involves electrophilic substitution reactions, though regioselectivity at the 6th position requires precise conditions (e.g., Lewis acid catalysts) .
  • Biological Studies : Preliminary in vitro studies suggest that 6-Chlorostigmasterol exhibits stronger inhibitory effects on cancer cell proliferation (e.g., HeLa cells) compared to stigmasterol, likely due to increased membrane disruption or protein binding.
  • Stability: The chlorine atom may reduce oxidative degradation, enhancing shelf-life compared to non-halogenated sterols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.